

# Comparative Analysis of DDO-2213 Cross-reactivity with other WD40 Repeat Proteins

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the WDR5 inhibitor **DDO-2213** with other potential interacting proteins, focusing on its selectivity within the WD40 repeat protein family. While direct experimental data on the cross-reactivity of **DDO-2213** against a broad panel of WD40 repeat proteins is not extensively available in the public domain, this guide synthesizes existing knowledge on its primary target engagement and the selectivity profile of analogous inhibitors to provide a clear perspective on its specificity.

## **Executive Summary**

DDO-2213 is a potent and orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between WD40 repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, a key player in the regulation of gene expression. Dysregulation of this complex is a hallmark of certain aggressive leukemias.[2] DDO-2213 demonstrates high affinity for WDR5 and effectively disrupts the WDR5-MLL1 interaction, leading to the selective inhibition of MLL1 activity and the proliferation of MLL-rearranged leukemia cells.[1][2][3]

## Data Presentation: DDO-2213 and Comparator Inhibitor Selectivity



Quantitative data for **DDO-2213** primarily focuses on its high-affinity binding to WDR5. To illustrate the expected selectivity of this class of inhibitors, we present data for OICR-9429, a well-characterized WDR5 inhibitor, which has been profiled against a panel of other WD40 repeat proteins.

Table 1: **DDO-2213** Binding Affinity and Inhibitory Activity for WDR5

| Compound | Target | Assay Type                                  | IC50 (nM) | Kd (nM) | Reference |
|----------|--------|---------------------------------------------|-----------|---------|-----------|
| DDO-2213 | WDR5   | Competitive<br>Fluorescence<br>Polarization | 29        | 72.9    | [1][2]    |

Table 2: Selectivity Profile of WDR5 Inhibitor OICR-9429 Against Other WD40 Repeat Proteins



| Compound  | Target<br>WD40<br>Protein | Assay Type                       | Binding<br>Affinity (Kd) | Fold<br>Selectivity<br>vs. WDR5 | Reference |
|-----------|---------------------------|----------------------------------|--------------------------|---------------------------------|-----------|
| OICR-9429 | WDR5                      | Isothermal Titration Calorimetry | 46 nM                    | -                               |           |
| OICR-9429 | EED                       | Thermal Shift<br>Assay           | > 100 μM                 | > 2000-fold                     | •         |
| OICR-9429 | DDB1                      | Thermal Shift<br>Assay           | > 100 μM                 | > 2000-fold                     | -         |
| OICR-9429 | VPRBP                     | Thermal Shift<br>Assay           | > 100 μM                 | > 2000-fold                     | -         |
| OICR-9429 | TBL1XR1                   | Thermal Shift<br>Assay           | > 100 μM                 | > 2000-fold                     | -         |
| OICR-9429 | PAFAH1B1                  | Thermal Shift<br>Assay           | > 100 μM                 | > 2000-fold                     | -         |
| OICR-9429 | WDR4                      | Thermal Shift<br>Assay           | > 100 μM                 | > 2000-fold                     |           |
| OICR-9429 | WDR77                     | Thermal Shift<br>Assay           | > 100 μM                 | > 2000-fold                     | -         |

Note: The high selectivity of OICR-9429 for WDR5 over other tested WD40 proteins suggests that inhibitors targeting the WDR5-MLL1 interaction site can achieve a high degree of specificity within this protein family.

## **Experimental Protocols**

Detailed methodologies for key experiments used to characterize **DDO-2213** and similar inhibitors are provided below.

### Fluorescence Polarization (FP) Competition Assay



This assay is used to determine the inhibitory potential of a compound against the WDR5-MLL1 interaction.

- Reagents and Materials:
  - Purified recombinant human WDR5 protein.
  - A fluorescently labeled peptide derived from the WDR5-binding region of MLL1 (e.g., FITC-MLL1).
  - Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
  - DDO-2213 or other test compounds.
  - 384-well, low-volume, black, round-bottom assay plates.
  - A microplate reader capable of measuring fluorescence polarization.

#### Procedure:

- Prepare a solution of WDR5 protein and the fluorescently labeled MLL1 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
- Serially dilute the test compound (DDO-2213) in the assay buffer.
- Add a fixed volume of the WDR5-fluorescent peptide solution to each well of the 384-well plate.
- Add the serially diluted test compound to the wells. Include control wells with buffer only (for background) and WDR5-fluorescent peptide solution with DMSO (vehicle control, representing 100% binding).
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Measure the fluorescence polarization of each well using the microplate reader.



### Data Analysis:

- The raw polarization data is converted to percent inhibition relative to the DMSO control.
- The percent inhibition is plotted against the logarithm of the inhibitor concentration.
- The IC50 value is determined by fitting the data to a four-parameter logistic equation.

### **Cellular Thermal Shift Assay (CETSA)**

CETSA is employed to verify the engagement of **DDO-2213** with its target protein WDR5 in a cellular context.

- Reagents and Materials:
  - Human leukemia cell line (e.g., MV4-11).
  - Cell culture medium and supplements.
  - o DDO-2213.
  - Phosphate-buffered saline (PBS).
  - Lysis buffer with protease inhibitors.
  - Apparatus for protein quantification (e.g., BCA assay).
  - SDS-PAGE and Western blotting reagents.
  - Primary antibody against WDR5 and a corresponding secondary antibody.
  - A thermal cycler or heating block.
- Procedure:
  - Culture the leukemia cells to the desired confluency.
  - Treat the cells with **DDO-2213** at various concentrations or with a vehicle control (DMSO) for a specified duration.



- Harvest the cells and wash them with PBS.
- Resuspend the cell pellets in lysis buffer and divide the lysate into aliquots.
- Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
- Centrifuge the heated lysates to pellet the aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.
- Determine the protein concentration of each sample.
- Data Analysis:
  - Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-WDR5 antibody.
  - Quantify the band intensities for WDR5 at each temperature point.
  - Plot the normalized band intensities against the temperature to generate melting curves for both the DDO-2213-treated and vehicle-treated samples.
  - A shift in the melting curve to a higher temperature in the presence of **DDO-2213** indicates target engagement and stabilization of WDR5.

## Mandatory Visualizations WDR5-MLL1 Signaling Pathway in Leukemia





WDR5-MLL1 Signaling Pathway in MLL-Rearranged Leukemia

Click to download full resolution via product page

Caption: DDO-2213 inhibits the WDR5-MLL1 interaction, disrupting leukemogenesis.

## **Experimental Workflow for Assessing DDO-2213 Cross- reactivity**





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. medchemexpress.com [medchemexpress.com]



- 2. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of DDO-2213 Cross-reactivity with other WD40 Repeat Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583738#cross-reactivity-of-ddo-2213-with-other-wd40-repeat-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com